molecular formula C9H18N2O3Pt+2 B163444 罗铂 CAS No. 131374-93-1

罗铂

货号 B163444
CAS 编号: 131374-93-1
分子量: 397.3 g/mol
InChI 键: XSMVECZRZBFTIZ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lobaplatin is a platinum-based antineoplastic metallodrug . It has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is approved exclusively in China for the treatment of small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia

科学研究应用

抗肿瘤活性及作用机制

罗铂是一种第三代铂类药物,在多种癌症类型中显示出有希望的抗肿瘤活性。它通过形成 DNA-药物加合物,引起主要为 GG 和 AG 的链内交联,从而干扰 DNA 复制和转录 (McKeage,2001)。此过程可在癌细胞中触发凋亡和细胞周期停滞。例如,在前列腺癌中,罗铂通过下调雄激素受体 (AR) 和 ERG 信号通路,抑制细胞增殖和迁移,并促进凋亡 (陈,曹,余,& 冯,2018)。类似地,罗铂在胃癌细胞中诱导凋亡,可能与 Bax、PARP、p53 和 Bcl-2 表达的调节有关 (尹,林,田,叶,杨,& 肖,2014)

克服耐药性

罗铂已证明有潜力在临床前模型中克服对其他铂类药物(如顺铂和卡铂)的耐药性。这在骨肉瘤细胞中尤为明显,罗铂的有效性受白细胞介素 (IL)-6 的影响。蛋白质组学分析揭示了其在修饰蛋白质表达和促成耐药性的信号通路中的作用 (王,李,颜,吴,文,刘,范,& 马,2021)

临床潜力及应用

罗铂已在多种肿瘤类型中显示出活性,包括乳腺癌、肺癌、胃癌和前列腺癌。已发现它具有良好的安全性,使其适合可能耐受其他铂类药物的患者 (林 & 陈,2014)。它与其他化疗药物联合使用以及在治疗复发性睾丸癌中的应用是尚未得到充分探索的潜在临床应用。

属性

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVECZRZBFTIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3Pt+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobaplatine

CAS RN

131374-93-1, 135558-11-1
Record name Lobaplatin trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobaplatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135558111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

Citations

For This Compound
4,330
Citations
MJ McKeage - Expert opinion on investigational drugs, 2001 - Taylor & Francis
… lobaplatin showed activity in patients with a variety of tumour types. Many of the patients who responded to lobaplatin … In conclusion, lobaplatin is a new platinum drug, which overcomes …
Number of citations: 312 www.tandfonline.com
CY Xie, YP Xu, W Jin, LG Lou - Anti-cancer drugs, 2012 - journals.lww.com
… In the present study, we investigated the potential use of lobaplatin alone or in combination with antitubulin agents against NSCLC in vitro and in vivo. We found that lobaplatin alone …
Number of citations: 80 journals.lww.com
JA Gietema, GJ Veldhuis, HJ Guchelaar… - British journal of …, 1995 - nature.com
… lobaplatin showed activity in ovarian cancer patients pretreated with platinum. A phase II trial with lobaplatin … Twenty-two patients were treated with lobaplatin administered as an intra…
Number of citations: 100 www.nature.com
X Wu, P Tang, S Li, S Wang, Y Liang, L Zhong… - Nature …, 2018 - nature.com
… This study evaluates the impact of adding lobaplatin (L) to the TE regimen. Here, we show data from 125 patients (63 TE and 62 TEL patients). Four patients did not complete all the …
Number of citations: 40 www.nature.com
J Welink, E Boven, JB Vermorken, HE Gall… - Clinical cancer …, 1999 - AACR
The purpose of this study was to determine the influence of impaired renal and liver function on the pharmacokinetics and pharmacodynamics of lobaplatin in cancer patients. A total of …
Number of citations: 75 aacrjournals.org
CP Saris, PJM van de Vaart, RC Rietbroek… - …, 1996 - academic.oup.com
… We present here data on DNA-adduct formation by cisplatin, lobaplatin and … of lobaplatin and oxaliplatin with calf thymus DNA (input ratio 1 part per 100 nucleotides). For both lobaplatin …
Number of citations: 266 academic.oup.com
Q Wu, SK Qin, FM Teng… - … of hematology & …, 2010 - jhoonline.biomedcentral.com
… of lobaplatin was assessed in five HCC cell lines and the underlying molecular mechanisms in terms of cell cycle kinetics were explored. Cytotoxicity of lobaplatin to … Lobaplatin inhibited …
Number of citations: 75 jhoonline.biomedcentral.com
CY Yin, XL Lin, L Tian, M Ye, XY Yang… - World Journal of …, 2014 - ncbi.nlm.nih.gov
… of lobaplatin in human gastric cancer. In this study, we found that lobaplatin was most cytotoxic in human gastric cancer cells with poor differentiation state and that lobaplatin induced …
Number of citations: 32 www.ncbi.nlm.nih.gov
HH Fiebig, H Henss, I Von Pawel… - Oncology Research …, 1996 - karger.com
… Lobaplatin was markedly more active in 3 lung and in one testicular cancer model. In a ovarian and a stomach cancer model Cisplatin and Lobaplatin … [14], Lobaplatin was selected for …
Number of citations: 44 karger.com
Z Wang, L Xu, H Wang, Z Li, L Lu, X Li… - Saudi Journal of Biological …, 2018 - Elsevier
… antitumor efficacy and safety of lobaplatin-based regimens as the … Lobaplatin-based regimens prolonged PFS compared to cisplatin… Our results show that lobaplatin-based regimens are …
Number of citations: 19 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。